Tributylbenzylammonium bromide

Catalog No.
S589673
CAS No.
25316-59-0
M.F
C19H34N.Br
C19H34BrN
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylbenzylammonium bromide

CAS Number

25316-59-0

Product Name

Tributylbenzylammonium bromide

IUPAC Name

benzyl(tributyl)azanium bromide

Molecular Formula

C19H34N.Br
C19H34BrN

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1

InChI Key

UDYGXWPMSJPFDG-UHFFFAOYSA-M

SMILES

Array

Synonyms

benzyltributylammonium, benzyltributylammonium bromide, benzyltributylammonium chloride, benzyltributylammonium hydroxide

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1

Tributylbenzylammonium bromide (TBBAB) is an asymmetric quaternary ammonium salt widely utilized as a high-performance phase-transfer catalyst (PTC) and hydrogen-bond acceptor in industrial organic synthesis and extraction processes. Structurally, it bridges the gap between common symmetric aliphatic quats (like tetrabutylammonium bromide, TBAB) and short-chain asymmetric quats (like benzyltriethylammonium chloride, TEBA). By combining three highly lipophilic butyl chains with an electron-rich, sterically distinct benzyl group, TBBAB achieves an optimal hydrophilic-lipophilic balance (HLB). This specific structural configuration allows for rapid partitioning into non-polar organic phases while providing unique π-π stacking interactions at the biphasic interface. For procurement teams and chemical engineers, TBBAB is primarily sourced to accelerate sluggish biphasic alkylations, improve phase-splitting in deep eutectic solvents (DES), and enhance selectivity in transition-metal-catalyzed oxidations where standard commodity PTCs fail to deliver sufficient reaction kinetics or product purity [1].

Substituting Tributylbenzylammonium bromide with more common commodity PTCs like Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) frequently results in process bottlenecks. While TEBA is a standard asymmetric PTC, its short ethyl chains render it too hydrophilic for efficient extraction into highly non-polar organic solvents, which can stall reaction kinetics in highly lipophilic biphasic systems. Conversely, while TBAB offers excellent organic solubility, it lacks the aromatic benzyl group. This absence eliminates critical π-π interactions necessary for transition-state stabilization in specific oxidations and reduces the density differential required for rapid, clean phase separation in complex aqueous biphasic systems [1]. Consequently, using generic substitutes instead of TBBAB often leads to extended reaction times, poor phase resolution, and lower selectivity toward the target compound, ultimately increasing downstream purification costs [2].

Kinetic Acceleration in Biphasic Alkylations

In sterically demanding phase-transfer catalyzed reactions, the lipophilicity of the alkyl chains on the quaternary ammonium cation directly dictates the reaction rate. Studies comparing various ammonium bromides demonstrated that shifting from short-chain variants (like tetraethylammonium bromide, TEAB) to Tributylbenzylammonium bromide (TBBAB) resulted in a massive acceleration of the reaction. Specifically, the introduction of the three butyl chains alongside the benzyl group caused a 20-fold rate increase in the catalytic cycle compared to the ethyl-substituted baseline [1].

Evidence DimensionCatalytic reaction rate increase
Target Compound Data20-fold rate increase (TBBAB)
Comparator Or BaselineTetraethylammonium bromide (TEAB)
Quantified Difference20x faster reaction kinetics
ConditionsAsymmetric phase-transfer catalyzed cycloaddition/alkylation

For industrial scale-up, a 20-fold increase in reaction rate translates to significantly higher reactor throughput and lower energy consumption per batch.

Enhanced Phase-Splitting in Aqueous Biphasic Systems

When formulating natural deep eutectic solvents (NADES) for aqueous biphasic extraction systems, the choice of the hydrogen-bond acceptor (HBA) is critical for clean phase separation. A comparative evaluation between TBAB and TBBAB revealed that the introduction of the benzyl group in TBBAB significantly promoted two-phase splitting. The TBBAB-based systems achieved a higher density differential between the NADES-rich phase (up to 1.133 g/cm3) and the alcohol-rich phase (down to 0.863 g/cm3), preventing emulsion formation and accelerating the physical separation process [1].

Evidence DimensionPhase-splitting aptitude and density differential
Target Compound DataPromoted rapid two-phase splitting (high density differential)
Comparator Or BaselineTetrabutylammonium bromide (TBAB)
Quantified DifferenceSuperior phase resolution due to benzyl group introduction
ConditionsSugar-based NADES + water-soluble alcohol + water biphasic system

Faster and cleaner phase separation directly reduces settling times and prevents product loss in liquid-liquid extraction workflows.

Selectivity Improvement in Aerobic Oxidations

In the industrial oxidation of 3-picoline to nicotinic acid using a Co/Mn/NHPI catalytic system, the choice of the bromide source heavily influences product selectivity. Research demonstrated that purely aliphatic quaternary ammonium bromides (like tetrapropylammonium bromide) yielded lower selectivity. In contrast, ammonium bromides featuring a benzyl or phenyl substituent, such as TBBAB, provided the highest selectivity to nicotinic acid, achieving 76.7% selectivity at an 81% conversion rate of 3-picoline [1].

Evidence DimensionProduct selectivity in oxidation
Target Compound Data76.7% selectivity to nicotinic acid
Comparator Or BaselineAliphatic quaternary ammonium bromides (e.g., TPAB)
Quantified DifferenceHighest observed selectivity linked to the benzyl/phenyl substituent
ConditionsCo/Mn/NHPI catalyzed aerobic oxidation of 3-picoline at elevated pressure

Procuring a benzyl-substituted bromide like TBBAB minimizes over-oxidation and side-product formation, maximizing the yield of the high-value carboxylic acid.

Yield Optimization in Agrochemical Cyanation

In the synthesis of the agrochemical mandipropamid, the cyanation of 4-hydroxy-3-methoxybenzyl chloride traditionally requires a large excess of highly toxic sodium cyanide. By employing TBBAB as the phase-transfer catalyst, the process achieves a 79-85% yield of the critical intermediate 4-hydroxy-3-methoxyphenylacetonitrile while significantly reducing both the reaction time and the stoichiometric excess of sodium cyanide required, thereby lowering the toxicity profile of the waste stream [1].

Evidence DimensionIntermediate yield and reagent efficiency
Target Compound Data79-85% yield with reduced cyanide usage
Comparator Or BaselineStandard uncatalyzed or poorly catalyzed cyanation routes
Quantified DifferenceHigh yield maintained while reducing toxic reagent excess and reaction time
ConditionsBiphasic cyanation of 4-hydroxy-3-methoxybenzyl chloride at 78°C

Using TBBAB allows manufacturers to reduce the consumption of highly regulated, toxic reagents (like NaCN) without sacrificing product yield.

High-Throughput Lipophilic Alkylations

TBBAB is the optimal choice for biphasic alkylations and cycloadditions where the organic substrate is highly non-polar. Because it provides a 20-fold kinetic advantage over shorter-chain asymmetric quats (like TEBA) [1], it is highly recommended for processes where reaction time is the primary bottleneck.

Deep Eutectic Solvent (DES) Formulation and Biphasic Extraction

In extraction workflows requiring rapid phase separation, TBBAB outperforms standard symmetric quats like TBAB. The benzyl group promotes faster two-phase splitting and a higher density differential [2], making it ideal for continuous liquid-liquid extraction setups where emulsion prevention is critical.

Aerobic Oxidation of Alkylpyridines

For the industrial synthesis of nicotinic acid and related pyridine carboxylic acids, TBBAB serves as a superior bromide source and phase-transfer agent. Its aromatic ring enhances the selectivity of the Co/Mn catalytic system, preventing the over-oxidation commonly seen when using purely aliphatic ammonium bromides [3].

Green Chemistry Optimization in Agrochemical Synthesis

TBBAB is specifically suited for nucleophilic substitutions involving highly toxic anions, such as cyanation reactions in pesticide manufacturing (e.g., mandipropamid). Its high catalytic efficiency allows for a reduction in the stoichiometric excess of cyanides, lowering waste toxicity while maintaining yields above 79% [4].

XLogP3

5.5

Hydrogen Bond Acceptor Count

1

Exact Mass

355.18746 Da

Monoisotopic Mass

355.18746 Da

Heavy Atom Count

21

Related CAS

54225-72-8 (Parent)

Other CAS

54225-72-8

Dates

Last modified: 08-15-2023

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